molecular formula C21H36N4O2S B406206 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 327167-12-4

7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406206
CAS No.: 327167-12-4
M. Wt: 408.6g/mol
InChI Key: OHPOHSIZENIBLW-UHFFFAOYSA-N
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Description

7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a synthetic organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a dodecyl chain, an isopropylsulfanyl group, and a methyl group attached to a purine core The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a dodecyl halide, followed by the introduction of the isopropylsulfanyl group through a nucleophilic substitution reaction. The final step involves the methylation of the purine core to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core, potentially leading to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Various functionalized purine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to naturally occurring purines makes it a candidate for investigating interactions with enzymes and receptors involved in various biochemical pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with purine receptors and enzymes suggests it may have activity as an anti-inflammatory, antiviral, or anticancer agent.

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as purine receptors and enzymes. The compound’s structure allows it to mimic or inhibit the activity of natural purines, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-dodecyl-8-(hexylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-dodecyl-8-(hexadecylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 7-dodecyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione

Uniqueness

Compared to similar compounds, 7-dodecyl-8-(isopropylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the isopropylsulfanyl group. This functional group imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. These unique features make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

7-dodecyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-13-14-15-25-17-18(22-21(25)28-16(2)3)24(4)20(27)23-19(17)26/h16H,5-15H2,1-4H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPOHSIZENIBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SC(C)C)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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